Feruloyltyramine

Description

Moupinamide has been reported in Aristolochia kankauensis, Peperomia leptostachya, and other organisms with data available.

structure given in first source; isolated from Cannabis sativa seeds, roots, leaves, and resin; induces hypothermia and motor incoordination in mice; moupinamide is (E)-isome

Structure

3D Structure

Propriétés

IUPAC Name |

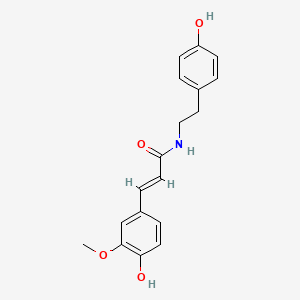

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNKDMSXVRADT-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904143 | |

| Record name | Feruloyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66648-43-9, 65646-26-6 | |

| Record name | N-trans-Feruloyltyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Feruloyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-trans-Feruloyltramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066648439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Feruloyltyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TRANS-FERULOYLTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC99S6JM5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144.5 - 145 °C | |

| Record name | Moupinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Feruloyltyramine in Plants: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloyltyramine, a phenolic amide synthesized by plants, is emerging as a compound of significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and defense-related properties. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in the plant kingdom. It details the biosynthetic pathway leading to its formation and explores its physiological roles, particularly in response to biotic and abiotic stresses. Furthermore, this guide presents a compilation of quantitative data on this compound concentrations in various plant species and tissues. Detailed experimental protocols for the extraction and quantification of this compound using advanced analytical techniques are also provided to facilitate further research and development.

Introduction

This compound belongs to the class of hydroxycinnamic acid amides (HCAAs), which are specialized metabolites found throughout the plant kingdom. These compounds are formed through the conjugation of a hydroxycinnamic acid, such as ferulic acid, with a biogenic amine, in this case, tyramine. The presence and concentration of this compound in plants are not static; they are influenced by genetic factors, developmental stages, and environmental conditions. Notably, its accumulation is often induced in response to various stressors, suggesting a crucial role in plant defense mechanisms. This guide aims to provide a detailed technical resource for researchers and professionals interested in the study and application of this promising bioactive compound.

Natural Sources and Distribution of this compound

This compound has been identified in a diverse range of plant families, indicating its widespread occurrence. The Solanaceae family, in particular, is a rich source of this compound.

Table 1: Quantitative Distribution of this compound in Various Plant Species and Tissues

| Plant Family | Species | Plant Part | Condition | This compound Concentration | Reference(s) |

| Solanaceae | Solanum lycopersicum (Tomato) | Leaves | Wounded | Increased 10-fold | [1] |

| Solanum melongena (Eggplant) | Roots | Not specified | Present | [2] | |

| Solanum sordidum | Leaves | Not specified | Isolated | [3] | |

| Capsicum annuum (Bell Pepper) | Roots | Not specified | Present | [2] | |

| Fruits (Green) | Not specified | ~2416.50 µg/g (total capsaicinoids) | [4] | ||

| Datura metel | Seeds | Not specified | Present | ||

| Cannabaceae | Cannabis sativa | Seeds | Not specified | 5.1-26.8 mg/100 g | |

| Roots, Leaves, Resin | Not specified | Detected | |||

| Alliaceae | Allium sativum (Garlic) | Cloves | Not specified | Isolated | |

| Poaceae | Zea mays (Maize) | Leaf segments | Wounded | Accumulation observed | |

| Aquifoliaceae | Ilex paraguariensis (Yerba Mate) | Leaves | Not specified | Detected | |

| Thymelaeaceae | Aquilaria agallocha | Resinous wood | Not specified | Isolated |

Note: "Present" or "Isolated" indicates qualitative identification without specific quantitative data in the cited source. Concentrations are reported as found in the literature and may vary based on cultivar, growing conditions, and analytical methods.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid pathway. The final condensation step is catalyzed by the enzyme tyramine N-feruloyltransferase (THT).

Biosynthetic Pathway

The synthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently hydroxylated and methylated to produce ferulic acid. In a parallel pathway, the amino acid tyrosine is decarboxylated to form tyramine. Ferulic acid is then activated to its CoA-thioester, feruloyl-CoA. Finally, tyramine N-feruloyltransferase (THT) catalyzes the amide bond formation between feruloyl-CoA and tyramine to yield N-feruloyltyramine.

Physiological Role and Regulation

This compound plays a significant role in plant defense against both biotic and abiotic stresses. Its accumulation is often localized to the site of stress, where it can contribute to cell wall reinforcement and act as an antioxidant.

Role in Plant Defense

Upon wounding or pathogen attack, the expression of key biosynthetic enzymes, such as tyramine N-feruloyltransferase (THT), is upregulated. This leads to the rapid accumulation of this compound at the affected site. It is hypothesized that this compound is then oxidatively cross-linked into the cell wall, forming a physical barrier that is more resistant to enzymatic degradation by pathogens.

Signaling Pathways

The induction of this compound biosynthesis is intricately linked to plant defense signaling pathways, primarily those mediated by jasmonic acid (JA) and salicylic acid (SA). While a direct signaling cascade initiated by this compound has not been fully elucidated, its synthesis is a downstream response to stress signals. Wounding and herbivory typically activate the JA pathway, while biotrophic pathogens often trigger the SA pathway. There is significant crosstalk between these pathways, which can be synergistic or antagonistic depending on the specific stressor. The accumulation of this compound appears to be a point of convergence for these defense signals, leading to a fortified physical defense.

Experimental Protocols

Accurate quantification of this compound in plant matrices requires robust extraction and analytical methods.

Extraction of this compound from Plant Tissue

This protocol provides a general guideline for the extraction of this compound. Optimization may be required depending on the specific plant tissue.

Materials:

-

Fresh plant tissue

-

Liquid nitrogen

-

Mortar and pestle or a cryogenic grinder

-

Extraction solvent: 80% Methanol (HPLC grade)

-

Centrifuge tubes (e.g., 15 mL or 50 mL)

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE or nylon)

-

HPLC vials

Procedure:

-

Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: a. Weigh approximately 100-200 mg of the frozen powder into a centrifuge tube. b. Add 5 mL of 80% methanol. c. Vortex vigorously for 1 minute. d. Sonicate for 15 minutes in a sonicator bath. e. Vortex again for 1 minute.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Re-extraction (Optional but Recommended): Add another 5 mL of 80% methanol to the pellet, vortex, sonicate, and centrifuge as before. Combine the supernatants to maximize recovery.

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Storage: Store the extract at -20°C until analysis.

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run. An example gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2-5 µL

Mass Spectrometry Conditions (Example for Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 314.1 -> Product ions (e.g., m/z 177.1, 137.1). The specific product ions and collision energies should be optimized for the instrument used.

-

Quantification:

-

A standard curve should be prepared using a certified reference standard of this compound.

-

The concentration of this compound in the plant extracts is determined by comparing the peak area of the analyte to the standard curve.

Experimental and Analytical Workflow

The study of this compound in plants typically follows a systematic workflow from experimental design to data analysis.

Conclusion

This compound is a widely distributed plant metabolite with significant roles in plant defense and potential applications in human health. This technical guide has provided an in-depth overview of its natural sources, distribution, biosynthesis, and physiological functions. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the fields of plant science, natural product chemistry, and drug development. Further research into the specific signaling pathways involving this compound and its full spectrum of biological activities will undoubtedly unveil new opportunities for its application.

References

- 1. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity [frontiersin.org]

- 3. scielo.br [scielo.br]

- 4. Physicochemical properties and antioxidant activity of colored peppers (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

Feruloyltyramine: A Multifaceted Molecule in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Feruloyltyramine (FT) is a phenolic amide, specifically a hydroxycinnamic acid amide (HCAA), synthesized by plants as a key component of their defense arsenal against biotic and abiotic stresses. Its accumulation is a hallmark of the plant immune response, particularly following pathogen infection or elicitor treatment. This technical guide provides a comprehensive overview of the biosynthesis, biological roles, and mechanisms of action of this compound in plant defense. It details its function in reinforcing the cell wall, its direct antimicrobial and antioxidant properties, and its integration within the broader plant defense signaling network. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual diagrams of its biochemical and signaling pathways to serve as a resource for researchers in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to combat a wide array of pathogens. Central to this system are secondary metabolites, including a diverse group of compounds known as hydroxycinnamic acid amides (HCAAs). This compound, formed by the conjugation of ferulic acid and tyramine, is a prominent HCAA implicated in plant immunity[1]. Its synthesis is often induced in response to physical injury, pathogen infection, or treatment with defense elicitors[2]. Found across a range of plant species, including important crops like tomato, potato, and maize, this compound contributes to defense through multiple mechanisms, from creating physical barriers to exerting direct antimicrobial and antioxidant effects[2][3]. Understanding the multifaceted role of this molecule provides valuable insights into plant-pathogen interactions and offers potential avenues for developing novel crop protection strategies.

Biosynthesis of this compound

The production of this compound originates from the phenylpropanoid pathway, which is fed by the aromatic amino acids L-phenylalanine and L-tyrosine, themselves products of the shikimate pathway.

The biosynthesis can be summarized in three main stages:

-

Synthesis of Precursors : L-phenylalanine is converted into trans-cinnamic acid, which is subsequently hydroxylated and methylated to form ferulic acid. In parallel, L-tyrosine is decarboxylated by tyrosine decarboxylase (TyDC) to produce tyramine[4].

-

Activation of Ferulic Acid : Ferulic acid is activated to its thioester form, feruloyl-CoA, by a 4-coumarate:CoA ligase (4CL).

-

Condensation : The final and key regulatory step is the condensation of feruloyl-CoA and tyramine. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) , which belongs to the BAHD family of acyl-CoA transferases. The expression of the THT gene is strongly induced upon pathogen attack, leading to the rapid accumulation of this compound at the site of infection.

Biological Roles in Plant Defense

This compound employs a multi-pronged strategy to defend the plant against pathogens.

Cell Wall Reinforcement

One of the primary defense functions of this compound is the physical reinforcement of the plant cell wall. Upon synthesis, it is transported to the apoplast and deposited into the cell wall matrix. There, peroxidases catalyze the oxidative coupling of this compound molecules, cross-linking them with other cell wall components like polysaccharides and lignin. This process has several defensive consequences:

-

Creation of a Physical Barrier : The cross-linking strengthens the cell wall, making it more resistant to mechanical pressure and degradation by pathogen-secreted enzymes like cellulases and pectinases.

-

Formation of Ligno-suberin Coatings : In response to infection, particularly in vascular tissues, plants can assemble a protective ligno-suberin coating. This compound and other HCAAs are key components of this barrier, which helps to confine pathogens, such as the bacterium Ralstonia solanacearum, to the xylem and prevent their systemic spread.

Antimicrobial and Antioxidant Activities

While cell wall fortification is a major role, HCAAs can also exhibit direct antimicrobial and antioxidant activities.

-

Antimicrobial Action : HCAAs have been shown to inhibit the growth of various plant pathogenic fungi and bacteria. However, the direct antimicrobial efficacy of this compound itself appears to be context-dependent. For instance, in a study on tomato's response to Pseudomonas syringae, the related compound N-feruloyldopamine showed notable antibacterial activity, whereas tyramine-based HCAAs, including this compound, did not show a significant effect in the specific assays used. This suggests that its primary role may be structural, or its antimicrobial activity is potent against other specific pathogens not yet extensively studied.

-

Antioxidant Capacity : Pathogen attack often triggers an "oxidative burst," a rapid production of reactive oxygen species (ROS) by the plant. While ROS are important signaling molecules, excessive levels can cause cellular damage. This compound, as a phenolic compound, is a potent antioxidant capable of scavenging these free radicals, thereby protecting plant cells from oxidative damage.

Role in Defense Signaling

The accumulation of this compound is a tightly regulated process integrated into the plant's defense signaling network. While the precise signaling cascade is still under investigation, a putative pathway can be hypothesized based on known principles of plant immunity.

Pathogen-Associated Molecular Patterns (PAMPs), such as chitin or flagellin, are recognized by plant receptors, initiating a signaling cascade. This often involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades . These kinase cascades phosphorylate and activate downstream targets, including WRKY transcription factors . Activated WRKY TFs then bind to specific cis-regulatory elements (W-boxes) in the promoters of defense-related genes, including the THT genes responsible for this compound synthesis, leading to their rapid upregulation.

Interestingly, studies in mammalian macrophages have shown that this compound can suppress the JNK/MAPK signaling pathway. This raises the intriguing possibility that in plants, besides being a downstream defense output, this compound could also act as a feedback regulator to modulate the intensity and duration of the immune response.

Quantitative Data

The role of this compound in plant defense is underscored by its significant accumulation in response to pathogenic threats. While direct data on its inhibitory concentrations against many plant pathogens are sparse, the induced accumulation levels are well-documented.

Table 1: Pathogen-Induced Accumulation of this compound in Tomato

| Treatment Condition | This compound Level (µg/g fresh weight) | Fold Change | Reference |

|---|---|---|---|

| Control (Mock-inoculated) | Not Detected | - | |

| Pseudomonas syringae infection (72 hpi) | ~15 | >15x |

Data are approximated from published figures for Solanum lycopersicum leaves.

Table 2: Biological Activities of this compound and Related Compounds

| Activity | Compound | Organism/Assay | Result | Reference |

|---|---|---|---|---|

| Antibacterial Activity | This compound | Pseudomonas syringae | No significant activity observed | |

| Antibacterial Activity | Feruloyldopamine | Pseudomonas syringae | Notable antibacterial activity | |

| Antioxidant Activity | Feruloyldopamine | DPPH radical scavenging | Potent antioxidant activity |

Note: Quantitative IC50/EC50 values for pure this compound against common fungal pathogens like Botrytis cinerea or Fusarium oxysporum are not well-documented in the reviewed literature, suggesting its primary role may be structural reinforcement rather than direct toxicity.

Experimental Protocols

Protocol for Extraction and HPLC Quantification of this compound

This protocol provides a general method for quantifying this compound from plant leaf tissue.

1. Sample Preparation and Extraction: a. Collect 100-200 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser. c. Add 1.5 mL of 80% methanol to the powdered tissue. d. Vortex vigorously for 1 minute, then sonicate for 20 minutes in a water bath. e. Centrifuge at 13,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1.0 mL of 80% methanol. g. Combine the supernatants and evaporate to dryness under a vacuum or nitrogen stream. h. Re-suspend the dried extract in 200 µL of 50% methanol and filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable. b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). c. Mobile Phase:

- Solvent A: Water with 0.1% formic acid.

- Solvent B: Acetonitrile with 0.1% formic acid. d. Gradient: A typical gradient would be: 10% B to 70% B over 30 minutes, followed by a wash and re-equilibration step. e. Flow Rate: 1.0 mL/min. f. Detection: Monitor at 320 nm, the characteristic absorbance maximum for ferulic acid derivatives. g. Quantification: Prepare a standard curve using a pure this compound standard of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol for In Vitro Antifungal Mycelial Growth Assay

This protocol assesses the direct effect of this compound on the growth of a fungal pathogen.

1. Preparation: a. Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and autoclave. b. Allow the medium to cool to ~50-55°C in a water bath. c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL). d. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate containing only the solvent at the highest volume used. e. Pour the amended and control PDA into sterile 90 mm Petri dishes and allow them to solidify.

2. Inoculation and Incubation: a. From a fresh, actively growing culture of the test fungus (e.g., Botrytis cinerea), cut a 5 mm mycelial plug from the edge of the colony using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish. c. Seal the plates with parafilm and incubate at the optimal temperature for the fungus (e.g., 22-25°C) in the dark.

3. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish. b. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. c. Determine the EC50 (Effective Concentration causing 50% inhibition) value by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.

Protocol for RT-qPCR Analysis of Defense Gene Expression

This protocol measures the expression of defense-related genes (e.g., THT, PR-1) in plant tissue following pathogen treatment.

1. RNA Extraction and cDNA Synthesis: a. Harvest plant tissue at desired time points after pathogen or mock inoculation and immediately freeze in liquid nitrogen. b. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Include a DNase I treatment step to remove contaminating genomic DNA. c. Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.

2. Quantitative PCR (qPCR): a. Design or obtain validated primers for your target genes (e.g., THT, PR-1) and a stable reference gene (e.g., Actin, EF1α). Primers should amplify a product of 100-200 bp. b. Prepare the qPCR reaction mix containing: SYBR Green Master Mix, forward and reverse primers (final concentration ~200-400 nM), diluted cDNA template, and nuclease-free water. c. Run the reaction on a qPCR cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min). d. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

3. Data Analysis: a. Determine the quantification cycle (Cq) value for each reaction. b. Calculate the relative gene expression using the 2-ΔΔCq method. Normalize the Cq value of the target gene to the Cq value of the reference gene (ΔCq) for both the treated and control samples. Then, normalize the ΔCq of the treated sample to the ΔCq of the control sample (ΔΔCq).

Conclusion and Future Directions

This compound is a versatile and integral component of the plant defense system. Its primary, well-established role is the fortification of the cell wall, creating a robust physical barrier that is crucial for limiting pathogen invasion and spread. This structural role is complemented by its antioxidant properties, which help mitigate cellular damage during the oxidative burst associated with immune responses. While its direct antimicrobial activity may be limited or pathogen-specific, its rapid, high-level accumulation at infection sites unequivocally marks it as a key defense-related metabolite.

Future research should focus on several key areas:

-

Signaling Pathway Elucidation : Unraveling the precise signaling components upstream and downstream of this compound synthesis in plants is critical. Investigating potential feedback loops, such as the modulation of MAPK signaling by this compound, could reveal new layers of immune regulation.

-

Quantitative Antimicrobial Studies : A broader screening of pure this compound against a wider range of plant pathogens is needed to definitively characterize its direct antimicrobial spectrum and potency.

-

Genetic Engineering : Overexpression or silencing of the THT gene in crop plants could provide a powerful tool to validate its role in disease resistance and assess its potential for developing crops with enhanced durability against pathogens.

-

Interaction with other Hormones : Investigating the crosstalk between this compound accumulation and the canonical defense hormones, salicylic acid and jasmonic acid, will help to position HCAAs more precisely within the overall plant immune network.

By continuing to explore the synthesis, function, and regulation of this compound, researchers can gain deeper insights into the complex world of plant chemical defenses, paving the way for innovative solutions in agriculture and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Polyamides of Hydroxycinnamic Acids from Sunflower Bee Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of p-coumaroyldopamine and feruloyldopamine, two novel metabolites, in tomato by the bacterial pathogen Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Isolation of Feruloyltyramine from Solanum melongena: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, first isolation, and characterization of N-trans-feruloyltyramine from Solanum melongena (eggplant). It includes detailed experimental protocols, quantitative data on its distribution within the plant, and an exploration of its biological activities, with a focus on its anti-inflammatory signaling pathways.

Introduction: Discovery and Significance

N-trans-feruloyltyramine, a phenolic amide, was first isolated from the roots of Solanum melongena by Yoshihara and colleagues in 1978.[1] This discovery was part of a broader investigation into the phenolic constituents of eggplant roots.[1] N-trans-feruloyltyramine belongs to a class of compounds known as hydroxycinnamic acid amides (HCAAs), which are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Its presence in various parts of the eggplant underscores the potential of this common vegetable as a source of bioactive compounds for pharmaceutical and nutraceutical applications.

Quantitative Distribution of N-trans-feruloyltyramine in Solanum melongena

The concentration of N-trans-feruloyltyramine varies across the different anatomical parts of the eggplant. The following table summarizes the quantitative data from various studies, providing a comparative look at its distribution.

| Plant Part | Compound Class | Concentration | Reference |

| Leaf | Total Phenolic Compounds | 2454.93 mg CAE/100 g | [2] |

| Total Alkaloids | 3935 mg EA/100 g | [2] | |

| Fruit (Pulp and Peel) | Total Phenolic Compounds | 2056.83 mg CAE/100 g | [2] |

| Total Alkaloids | 2689 mg EA/100 g | ||

| Total Saponins | 43.47 mg ED/100 g | ||

| Stem | Total Phenolic Compounds | <600 mg CAE/100 g | |

| Total Alkaloids | <2689 mg EA/100 g | ||

| Root | Total Phenolic Compounds | <600 mg CAE/100 g | |

| Total Alkaloids | <2689 mg EA/100 g |

CAE: Chlorogenic Acid Equivalents; EA: Equisetin Equivalents; ED: Diosgenin Equivalents. Data is presented as found in the cited literature.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of N-trans-feruloyltyramine from Solanum melongena.

Extraction and Isolation

The following protocol is based on the initial discovery and subsequent studies.

Structural Characterization

The structure of the isolated N-trans-feruloyltyramine is confirmed through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (Proton NMR): Provides information on the chemical environment of hydrogen atoms.

-

¹³C-NMR (Carbon-13 NMR): Provides information on the carbon skeleton of the molecule.

The following table summarizes the characteristic NMR spectral data for N-trans-feruloyltyramine.

| ¹H-NMR (in CDCl₃, 90 MHz) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| 2.80 | t | 7 | -CH₂-CH₂-NH- | |

| 3.55 | q | 7 | -CH₂-CH₂-NH- | |

| 3.80 | s | - | -OCH₃ | |

| 6.25 | d | 16 | -CH=CH-CO- | |

| 6.7-7.2 | m | - | Aromatic-H | |

| 7.50 | d | 16 | -CH=CH-CO- |

| ¹³C-NMR | δ (ppm) | Assignment |

| 35.8 | -CH₂-CH₂-NH- | |

| 42.5 | -CH₂-CH₂-NH- | |

| 56.4 | -OCH₃ | |

| 118.8 | =CH-CO- | |

| 142.2 | -CH= | |

| 169.4 | C=O |

Data adapted from Yoshihara et al., 1978 and subsequent spectroscopic studies.

Biological Activity and Signaling Pathways

N-trans-feruloyltyramine exhibits significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways in inflammatory responses.

Anti-inflammatory Mechanism

N-trans-feruloyltyramine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), two key mediators of inflammation. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the suppression of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Conclusion

The discovery and initial isolation of N-trans-feruloyltyramine from Solanum melongena have paved the way for further investigation into its pharmacological potential. The detailed protocols for its isolation and characterization, coupled with a growing understanding of its biological activities, highlight its importance for researchers in natural product chemistry, pharmacology, and drug development. The presence of this and other bioactive compounds in eggplant underscores the value of continued research into the chemical constituents of common dietary plants.

References

Investigating the In Vivo Metabolic Fate of Feruloyltyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feruloyltyramine, a naturally occurring phenolic amide found in various plant species, has garnered significant interest for its diverse biological activities, including antioxidant and anti-inflammatory properties. Understanding its metabolic fate is crucial for evaluating its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted in vivo metabolism of this compound, detailed experimental protocols for its investigation, and insights into the signaling pathways it may modulate.

Predicted Metabolic Pathways of this compound

While direct in vivo metabolic studies on this compound are limited, the metabolic fate of a structurally similar compound, 7'-ethoxy-trans-feruloyltyramine (ETFT), in rats provides a strong predictive model. Based on this, this compound is expected to undergo extensive phase I and phase II metabolism.

The primary metabolic transformations are predicted to be:

-

Phase I Reactions:

-

Oxidation: Hydroxylation of the aromatic rings or the alkyl chain.

-

Reduction: Saturation of the double bond in the feruloyl moiety.

-

Hydrolysis: Cleavage of the amide bond to yield ferulic acid and tyramine.

-

-

Phase II Reactions:

-

Glucuronidation: Conjugation of glucuronic acid to hydroxyl groups.

-

Sulfation: Conjugation of sulfate groups to hydroxyl groups.

-

Glutathionylation: Conjugation with glutathione, followed by further metabolism to mercapturic acid derivatives.

-

These metabolic pathways are crucial for the detoxification and excretion of this compound and its metabolites.

Data Presentation: Quantitative Analysis of Metabolites

Due to the absence of direct quantitative in vivo data for this compound, the following tables are presented as illustrative examples based on the expected metabolic profile. These tables provide a framework for organizing and presenting data from future in vivo studies.

Table 1: Illustrative Pharmacokinetic Parameters of this compound and its Major Metabolites in Rat Plasma

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |

| This compound | 150 ± 25 | 0.5 | 450 ± 60 | 2.1 |

| This compound-Glucuronide | 850 ± 120 | 2.0 | 3400 ± 450 | 4.5 |

| This compound-Sulfate | 300 ± 40 | 1.5 | 1200 ± 180 | 3.8 |

| Ferulic Acid | 50 ± 10 | 1.0 | 200 ± 30 | 2.5 |

| Tyramine | 40 ± 8 | 1.0 | 160 ± 25 | 2.3 |

Data are presented as mean ± SD (n=6) and are hypothetical.

Table 2: Illustrative Cumulative Urinary Excretion of this compound and its Metabolites in Rats (0-24h)

| Analyte | Amount Excreted (µg) | % of Administered Dose |

| This compound | 5 ± 1 | 0.1 |

| This compound-Glucuronide | 1500 ± 250 | 30.0 |

| This compound-Sulfate | 500 ± 90 | 10.0 |

| Ferulic Acid Glucuronide/Sulfate | 250 ± 45 | 5.0 |

| Tyramine Metabolites | 200 ± 35 | 4.0 |

| Total | 2455 ± 421 | 49.1 |

Data are presented as mean ± SD (n=6) and are hypothetical, assuming a 5 mg oral dose.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo metabolic studies of this compound in a rodent model.

Animal Handling and Dosing

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Acclimatization: Animals are acclimated for at least one week prior to the experiment.

-

Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a predetermined dose (e.g., 50 mg/kg).

Biological Sample Collection

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a 24-hour period. Samples are collected at specified intervals, and the volume of urine and weight of feces are recorded. Samples are stored at -80°C until analysis.

-

Tissue Distribution (Terminal Study): At the end of the study (e.g., 24 hours), animals are euthanized, and major organs (liver, kidneys, heart, lungs, spleen, brain, and gastrointestinal tract) are collected, weighed, and stored at -80°C.

Sample Preparation

-

Plasma: To 100 µL of plasma, add 300 µL of acetonitrile (containing an internal standard) to precipitate proteins. Vortex for 1 minute and centrifuge (e.g., 12,000 x g for 10 minutes at 4°C). The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.

-

Urine: Urine samples are centrifuged (e.g., 10,000 x g for 10 minutes at 4°C) to remove particulate matter. The supernatant is diluted with mobile phase (containing an internal standard) before injection into the LC-MS/MS system.

-

Tissue Homogenates: Tissues are homogenized in a suitable buffer. The homogenates are then subjected to protein precipitation with an organic solvent (e.g., acetonitrile) similar to the plasma sample preparation.

Analytical Methodology: LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the separation and quantification of this compound and its metabolites.

-

Chromatographic Conditions (Illustrative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Illustrative):

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

Precursor and Product Ions: Determined by direct infusion of authentic standards of this compound and predicted metabolites.

-

Signaling Pathway Modulation

In vitro studies have suggested that this compound can modulate key signaling pathways involved in inflammation. Specifically, it has been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages. This effect is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways. Further in vivo studies are warranted to confirm these effects and elucidate the downstream consequences.

Conclusion

This technical guide outlines the predicted metabolic fate of this compound in vivo, based on data from structurally related compounds. The proposed experimental protocols provide a robust framework for conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Further research is essential to generate definitive quantitative data for this compound and to validate its potential as a therapeutic agent by confirming its effects on key signaling pathways in vivo. The provided methodologies and data presentation structures will aid researchers in designing and interpreting future studies to fully elucidate the pharmacokinetics and pharmacodynamics of this promising natural compound.

Feruloyltyramine: A Key Secondary Metabolite in Plant Abiotic Stress Response

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary:

Feruloyltyramine, a member of the hydroxycinnamic acid amide (HCAA) family, is a specialized plant secondary metabolite implicated in a wide array of physiological processes, most notably in mediating responses to environmental challenges. Abiotic stresses, such as wounding, drought, and salinity, trigger significant metabolic reprogramming in plants, leading to the accumulation of protective compounds like this compound. This molecule exhibits potent antioxidant properties and plays a role in reinforcing cell wall structures, thereby enhancing plant resilience. Understanding the biosynthesis, regulation, and functional role of this compound under stress is critical for developing stress-tolerant crops and for exploring its potential as a bioactive compound in pharmaceutical applications. This technical guide provides an in-depth overview of the biosynthetic and signaling pathways of this compound, presents quantitative data on its stress-induced accumulation, and details key experimental protocols for its study.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to cope with adverse environmental conditions, collectively known as abiotic stresses.[1] A key strategy is the production of a diverse arsenal of secondary metabolites.[2][3] Among these are hydroxycinnamic acid amides (HCAAs), which are conjugates of hydroxycinnamic acids and biogenic amines.[4] this compound, formed from the conjugation of ferulic acid and tyramine, is an HCAA widely distributed in the plant kingdom, found in species like maize, tomato, and garlic.[5] These compounds are recognized for their involvement in plant development and defense against both biotic and abiotic stresses. This compound, in particular, contributes to stress tolerance through mechanisms such as reactive oxygen species (ROS) scavenging and fortification of the physical barrier of the cell wall.

Biosynthesis of this compound

The synthesis of this compound is a branch of the general phenylpropanoid pathway. The process involves the convergence of two precursor pathways: the synthesis of feruloyl-CoA from phenylalanine and the synthesis of tyramine from tyrosine. The final and key regulatory step is the condensation of these two precursors, catalyzed by the enzyme Tyramine N-hydroxycinnamoyltransferase (THT).

The synthesis of HCAAs like this compound is induced in response to various stresses, including physical injury and pathogen infection. The enzyme THT catalyzes the formation of an amide bond between hydroxycinnamoyl-CoA thioesters (like feruloyl-CoA) and aromatic amines (like tyramine).

Role and Accumulation in Abiotic Stress Response

The accumulation of this compound is a hallmark of the plant defense response to various abiotic stressors. Wounding, in particular, has been shown to significantly induce its synthesis. This response is not merely a passive accumulation but an active defense strategy. This compound can be transported to the cell wall and undergo peroxidative polymerization, which strengthens this physical barrier against environmental insults. Furthermore, its chemical structure confers significant antioxidant activity, allowing it to neutralize harmful ROS generated during stress events.

Quantitative Data on Stress-Induced Accumulation

Studies in maize have quantified the accumulation of HCAAs following mechanical wounding. The data clearly shows a rapid and significant increase in this compound levels, highlighting its role as an early response metabolite.

Table 1: Accumulation of N-Hydroxycinnamoyltyramines in Maize Leaf Segments After Wounding

| Time After Wounding (hours) | N-p-coumaroyltyramine (nmol/g FW) | N-feruloyltyramine (nmol/g FW) |

|---|---|---|

| 0 | ~5 | ~10 |

| 3 | ~15 | ~25 |

| 6 | ~40 | ~60 |

| 12 | ~80 | ~110 |

| 24 | ~30 | ~100 |

| 48 | ~15 | ~90 |

Data adapted from Ishihara et al. (1999). Values are approximate, based on graphical data.

Bioactivity Data

The protective function of this compound is underscored by its potent bioactivity, particularly its antioxidant capacity. This activity is crucial for mitigating oxidative damage, a common consequence of most abiotic stresses.

Table 2: Bioactivity of this compound

| Bioactivity Assay | Metric | Result | Source |

|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ | 35.7 µM |

| Cytotoxicity (HepG2 cells) | IC₅₀ | 194 ± 0.894 µM | |

Signaling Pathways in Stress Response

The induction of this compound biosynthesis is controlled by a complex signaling network that translates the perception of an external stressor into a specific metabolic output. Abiotic stress signals are first perceived by receptors on the cell membrane, triggering a cascade of downstream events. This typically involves the generation of second messengers like calcium ions (Ca²⁺) and ROS. These messengers activate protein kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which are central to stress signaling. The MAPK cascade ultimately leads to the activation of specific transcription factors. These activated transcription factors then bind to the promoter regions of stress-responsive genes, including those encoding biosynthetic enzymes like THT, leading to their increased expression and subsequent accumulation of this compound.

Experimental Protocols

Investigating the role of this compound requires robust and reliable experimental methods. This section details standardized protocols for its extraction and quantification, the analysis of relevant gene expression, and the assessment of its antioxidant activity.

Extraction and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard method for identifying and quantifying this compound in plant tissues.

Protocol:

-

Sample Preparation: Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Extraction: Add 1 mL of 80% methanol to the powdered tissue. Vortex thoroughly and sonicate for 30 minutes at room temperature.

-

Clarification: Centrifuge the extract at 13,000 x g for 15 minutes.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 10% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 320 nm or a mass spectrometer in ESI positive mode.

-

-

Quantification: Generate a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Gene Expression Analysis by RT-qPCR

To understand the transcriptional regulation of this compound synthesis, Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of key biosynthetic genes, such as THT.

Protocol:

-

Sample Collection: Collect plant tissue from control and stress-treated plants, and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from ~100 mg of tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method. Include a DNase treatment step to remove genomic DNA contamination.

-

RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR:

-

Prepare the reaction mix containing cDNA template, forward and reverse primers for the target gene (THT) and a reference gene (e.g., Actin or Ubiquitin), and a suitable qPCR master mix (e.g., SYBR Green).

-

Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Plant Secondary Metabolites Produced in Response to Abiotic Stresses Has Potential Application in Pharmaceutical Product Development [mdpi.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Production of Coumaroylserotonin and Feruloylserotonin in Transgenic Rice Expressing Pepper Hydroxycinnamoyl-Coenzyme A:Serotonin N-(Hydroxycinnamoyl)transferase - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Biosynthetic Pathway of Feruloyltyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feruloyltyramine, a naturally occurring phenolic amide, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in various biological systems for therapeutic applications. This technical guide provides an in-depth elucidation of the core biosynthetic pathway of this compound, detailing the key enzymatic steps, presenting quantitative kinetic data, and offering comprehensive experimental protocols. Visual diagrams of the pathway and experimental workflows are provided to facilitate a clear understanding of the complex biological processes involved.

Introduction

This compound belongs to the class of hydroxycinnamic acid amides (HCAAs), which are specialized metabolites found in a variety of plant species. Its biosynthesis involves the convergence of two major metabolic routes: the phenylpropanoid pathway, which provides the feruloyl moiety, and the tyrosine metabolic pathway, which yields tyramine. The elucidation of this pathway has been made possible through the characterization of several key enzymes that catalyze the sequential conversion of precursor molecules into the final product. This document serves as a comprehensive resource for researchers engaged in the study and application of this compound biosynthesis.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated from the amino acid L-tyrosine and cinnamic acid derivatives. The pathway can be broadly divided into two converging branches:

-

Tyramine Biosynthesis: L-tyrosine is decarboxylated to form tyramine.

-

Feruloyl-CoA Biosynthesis: Phenylpropanoid metabolism generates feruloyl-CoA from p-coumaric acid through a series of hydroxylation and methylation reactions.

-

Condensation: Tyramine and feruloyl-CoA are condensed to form N-feruloyltyramine.

The key enzymes orchestrating this pathway are:

-

Tyrosine Decarboxylase (TDC)

-

4-Coumarate:CoA Ligase (4CL)

-

Caffeoyl-CoA O-methyltransferase (CCOMT)

-

Tyramine N-feruloyltransferase (TFT)

A schematic representation of the biosynthetic pathway is provided below.

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes involved in this compound biosynthesis are critical parameters for understanding and manipulating this pathway. The following tables summarize the available quantitative kinetic data for each key enzyme.

Tyrosine Decarboxylase (TDC)

TDC catalyzes the initial step in the tyramine branch of the pathway.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Lactobacillus brevis | L-Tyrosine | 0.59 | 147.1 | [1] |

| Rehmannia glutinosa (RgTyDC2) | L-Tyrosine | 0.2497 ± 0.0171 | 0.006424 ± 0.000131 | [2] |

| Rehmannia glutinosa (RgTyDC2) | L-DOPA | 0.2738 ± 0.0372 | 0.001878 ± 0.000078 | [2] |

| Enterococcus faecalis (TDCEFS) | L-Tyrosine | 0.6 ± 0.1 | 69.6 ± 2.9 | [3] |

| Enterococcus faecium (TDCEFM) | L-Tyrosine | 1.5 ± 0.3 | 22 ± 2.5 | [3] |

4-Coumarate:CoA Ligase (4CL)

4CL is a key enzyme in the phenylpropanoid pathway, activating various hydroxycinnamic acids.

| Enzyme Source | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |

| Marchantia paleacea (Mp4CL1) | p-Coumaric acid | 93.99 | - | |

| Marchantia paleacea (Mp4CL1) | Caffeic acid | 113.30 | - | |

| Marchantia paleacea (Mp4CL1) | Cinnamic acid | 115.10 | - | |

| Marchantia paleacea (Mp4CL1) | Dihydro-p-coumaric acid | 289.20 | - | |

| Marchantia paleacea (Mp4CL1) | Ferulic acid | 414.10 | - |

Caffeoyl-CoA O-methyltransferase (CCOMT)

CCOMT catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA. While comprehensive kinetic tables are less common in the literature, studies have elucidated its substrate preferences. CCoAOMT from various plant sources has been shown to efficiently methylate caffeoyl-CoA. For instance, parsley CCoAOMT exhibits a Km for caffeoyl-CoA in the low micromolar range, indicating a high affinity.

Tyramine N-feruloyltransferase (TFT)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of the this compound biosynthetic pathway.

Tyrosine Decarboxylase (TDC) Activity Assay

This protocol is based on a spectrophotometric method that measures the production of tyramine.

Materials:

-

McIlvain Buffer (phosphate-citrate), pH 6.0

-

1 mM 4-aminoantipyrine (4-AAP)

-

10 mM N-Ethyl-N-(2-hydroxy-3-sulfopropyl)m-toluidine (TOOS)

-

40 U/ml Peroxidase

-

20 U/ml Tyramine Oxidase (TYO)

-

0.2 mM Pyridoxal-5-phosphate (PLP)

-

10 mM L-Tyrosine

-

Enzyme extract containing TDC

-

Spectrophotometer capable of reading at 570 nm

Procedure:

-

Prepare a reaction mixture containing:

-

0.9 ml McIlvain Buffer

-

0.9 ml 1 mM 4-AAP

-

0.3 ml 10 mM TOOS

-

0.15 ml 40 U/ml Peroxidase

-

0.15 ml 20 U/ml TYO

-

0.15 ml 0.2 mM PLP

-

0.3 ml 10 mM L-Tyrosine

-

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding a known volume of the enzyme extract.

-

Monitor the increase in absorbance at 570 nm over time. The rate of absorbance change is proportional to the TDC activity.

-

One unit of TDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of tyramine per minute under the assay conditions.

4-Coumarate:CoA Ligase (4CL) Activity Assay

This protocol describes a spectrophotometric assay to measure the formation of hydroxycinnamoyl-CoA esters.

Materials:

-

Tris-HCl buffer (200 mM, pH 7.5)

-

5 mM ATP

-

300 µM Coenzyme A (CoA)

-

5 mM MgCl2

-

200 µM substrate (e.g., p-coumaric acid, caffeic acid, ferulic acid)

-

Purified 4CL enzyme

-

Spectrophotometer capable of UV measurements

Procedure:

-

Prepare a reaction mixture in a final volume of 200 µL containing:

-

Tris-HCl buffer

-

5 mM ATP

-

300 µM CoA

-

5 mM MgCl2

-

200 µM of the hydroxycinnamic acid substrate

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified 4CL enzyme (e.g., 10 µg).

-

Monitor the formation of the corresponding CoA ester by measuring the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA).

-

The initial rate of the reaction is used to calculate the enzyme activity. One unit of 4CL activity is typically defined as the formation of 1 nmol of product per second.

Caffeoyl-CoA O-methyltransferase (CCOMT) Activity Assay

This protocol is based on HPLC analysis to detect the formation of feruloyl-CoA.

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

1 mM S-adenosyl-L-methionine (SAM)

-

200 µM Caffeoyl-CoA

-

Purified CCOMT enzyme

-

Ethyl acetate

-

Methanol

-

HPLC system with a C18 column and UV detector

Procedure:

-

Set up a 200 µL reaction mixture containing Tris-HCl buffer, 1 mM SAM, 200 µM caffeoyl-CoA, and a known amount of purified CCOMT enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 2 hours).

-

Stop the reaction and extract the product by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the upper organic phase.

-

Dry the organic phase and resuspend the residue in methanol.

-

Analyze the sample by HPLC to quantify the amount of feruloyl-CoA produced. The separation can be achieved using a C18 column with a suitable gradient of water and acetonitrile (both containing 0.1% formic acid). Feruloyl-CoA can be detected by its absorbance at approximately 345 nm.

Tyramine N-feruloyltransferase (TFT) Activity Assay

This protocol is a general method for N-hydroxycinnamoyltransferase activity that can be adapted for TFT, utilizing HPLC to quantify the product.

Materials:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

Feruloyl-CoA (substrate)

-

Tyramine (substrate)

-

Enzyme extract containing TFT

-

Methanol

-

HPLC system with a C18 column and UV or fluorescence detector

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, a known concentration of feruloyl-CoA, and a known concentration of tyramine.

-

Equilibrate the mixture to the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the enzyme extract.

-

Incubate for a specific time, then stop the reaction (e.g., by adding methanol or acid).

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the this compound product. This compound can be detected by its absorbance at around 320 nm or by fluorescence.

Conclusion

The biosynthetic pathway of this compound is a well-defined process involving a series of enzymatic reactions that are amenable to detailed characterization. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and robust experimental protocols. The information presented herein is intended to empower researchers, scientists, and drug development professionals to further investigate and harness the potential of this compound for various applications. Future research may focus on the discovery and characterization of novel enzyme isoforms with improved catalytic efficiencies and the reconstruction of the entire pathway in microbial hosts for scalable and sustainable production.

References

Plant-Based Natural Sources of N-trans-Feruloyltyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-Feruloyltyramine, a phenolic amide found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the plant-based natural sources of N-trans-Feruloyltyramine, quantitative data on its prevalence, detailed experimental protocols for its extraction, isolation, and quantification, and a comprehensive examination of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

N-trans-Feruloyltyramine is a naturally occurring bioactive compound that belongs to the class of hydroxycinnamic acid amides. It is synthesized in plants through the phenylpropanoid pathway. The molecule consists of a ferulic acid moiety linked to a tyramine molecule via an amide bond. Its chemical structure contributes to its significant antioxidant and anti-inflammatory effects, making it a compound of interest for therapeutic applications. This guide explores its natural origins and the methodologies to study it.

Plant-Based Natural Sources and Quantitative Data

N-trans-Feruloyltyramine has been identified in a variety of plant species across different families. The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the geographical location. A summary of notable plant sources and the reported quantities of N-trans-Feruloyltyramine is presented in Table 1.

Table 1: Quantitative Data of N-trans-Feruloyltyramine in Various Plant Sources

| Plant Species | Family | Plant Part | Concentration | Reference(s) |

| Cannabis sativa | Cannabaceae | Seeds | 5.1 - 26.8 mg/100g | [1] |

| Amaranthus spp. | Amaranthaceae | Not specified | 5.26 - 114.31 µg/g | |

| Solanum melongena | Solanaceae | Roots, Calyx | Isolated, quantitative data not consistently reported | [1] |

| Allium sativum (Garlic) | Amaryllidaceae | Cloves | Isolated, quantitative data not consistently reported | [2][3][4] |

| Laba Garlic | Amaryllidaceae | Processed Cloves | Isolated, quantitative data not consistently reported | |

| Solanum sordidum | Solanaceae | Leaves | Isolated, quantitative data not consistently reported | |

| Solanum torvum | Solanaceae | Not specified | Isolated, quantitative data not consistently reported | |

| Aquilaria agallocha | Thymelaeaceae | Resinous Wood | Isolated, quantitative data not consistently reported | |

| Lycium fructus | Solanaceae | Fruit | Isolated, quantitative data not consistently reported | |

| Hemp Hulls | Cannabaceae | Seed Hulls | Isolated, quantitative data not consistently reported | |

| Tinospora tuberculata | Menispermaceae | Stems | Isolated, quantitative data not consistently reported | |

| Smilax aristolochiifolia | Smilacaceae | Not specified | Isolated, quantitative data not consistently reported |

Experimental Protocols

Extraction of N-trans-Feruloyltyramine

The following is a generalized protocol for the extraction of N-trans-Feruloyltyramine from plant material, synthesized from multiple literature sources.

Objective: To extract crude N-trans-Feruloyltyramine from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Butanol (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Soak the dried and powdered plant material in methanol at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Filtration: Filter the mixture through filter paper to separate the methanol extract from the plant residue.

-

Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

-

Solvent Partitioning: a. Resuspend the crude extract in deionized water. b. Perform sequential liquid-liquid partitioning using solvents of increasing polarity. Start with a nonpolar solvent like n-hexane (if significant lipids are present) to remove nonpolar compounds. c. Subsequently, partition the aqueous layer with ethyl acetate. Collect the ethyl acetate fraction, which is expected to contain N-trans-Feruloyltyramine. d. Further partition the remaining aqueous layer with n-butanol to isolate more polar compounds if desired.

-

Fraction Concentration: Concentrate the ethyl acetate and other collected fractions separately using a rotary evaporator to obtain the respective crude fractions. The ethyl acetate fraction is the primary source for the next stage of isolation.

Extraction Workflow for N-trans-Feruloyltyramine.

Isolation of N-trans-Feruloyltyramine by Column Chromatography

Objective: To isolate N-trans-Feruloyltyramine from the crude ethyl acetate fraction.

Materials:

-

Crude ethyl acetate fraction

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

-

Collection tubes

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% chloroform) and pack it into a glass column.

-

Sample Loading: Dissolve the crude ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

-

Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or gradient manner (e.g., from 100% chloroform to 90:10 chloroform:methanol).

-

Fraction Collection: Collect fractions of a fixed volume in separate tubes.

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp. Fractions containing a compound with a similar Rf value to a standard of N-trans-Feruloyltyramine (if available) are pooled together.

-

Concentration: Concentrate the pooled fractions containing the target compound using a rotary evaporator to yield the isolated N-trans-Feruloyltyramine.

Quantification of N-trans-Feruloyltyramine by HPLC

The following is a general HPLC method for the quantification of N-trans-Feruloyltyramine.

Objective: To quantify the concentration of N-trans-Feruloyltyramine in a plant extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol). A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Approximately 320 nm.

-

Column Temperature: 25-30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure N-trans-Feruloyltyramine standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the dried plant extract in methanol, sonicate for 10-15 minutes, and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of N-trans-Feruloyltyramine in the sample by comparing its peak area to the calibration curve.

HPLC Quantification Workflow.

Signaling Pathways

N-trans-Feruloyltyramine exerts its biological effects through the modulation of several key signaling pathways.

Antioxidant Activity and ROS Scavenging

N-trans-Feruloyltyramine is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. This activity is attributed to the phenolic hydroxyl group in its structure, which can donate a hydrogen atom to neutralize free radicals.

Antioxidant Mechanism of N-trans-Feruloyltyramine.

Anti-inflammatory Pathway: Inhibition of COX and AP-1/JNK Signaling

N-trans-Feruloyltyramine exhibits significant anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is mediated through the suppression of the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway. Specifically, N-trans-Feruloyltyramine has been shown to decrease the phosphorylation of JNK and inhibit the nuclear translocation of AP-1, a key transcription factor for pro-inflammatory genes like COX-2.

Inhibition of AP-1/JNK Pathway by N-trans-Feruloyltyramine.

Modulation of Hepatocyte Nuclear Factor 4 Alpha (HNF4α)

Recent studies have identified N-trans-Feruloyltyramine as a potent agonist of Hepatocyte Nuclear Factor 4 Alpha (HNF4α), a nuclear receptor that plays a crucial role in liver function and lipid metabolism. As an agonist, N-trans-Feruloyltyramine can activate HNF4α, leading to the induction of genes involved in lipophagy (the autophagic degradation of lipids). This mechanism suggests its potential therapeutic application in conditions like non-alcoholic fatty liver disease (NAFLD).

References

- 1. Solanum Fruits: Phytochemicals, Bioaccessibility and Bioavailability, and Their Relationship With Their Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

Feruloyltyramine: A Comprehensive Technical Guide to its Biological Activities and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract